2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide
Description
2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide is a heterocyclic compound featuring a fused pyrrolopyrazine core linked to an acetohydrazide functional group.
Properties
IUPAC Name |
2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c10-11-9(14)7-12-4-5-13-3-1-2-8(13)6-12/h8H,1-7,10H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFXDHPNXRGGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide involves several steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine compound.
Chemical Reactions Analysis
2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the efficacy of derivatives of 2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide against various cancer cell lines. In vitro tests have shown that these compounds exhibit significant antiproliferative activity against human cancer cell lines such as Panc-1, PC3, and MDA-MB-231. For instance, one derivative was noted to induce apoptotic cell death and sub-G1 phase cell cycle arrest in Panc-1 cells, highlighting its potential as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity. Studies indicate that certain synthesized derivatives demonstrate effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . This broad-spectrum antimicrobial activity opens avenues for further research into its use in treating infections.
Data Table: Summary of Biological Activities
Case Study: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxic effects of several derivatives of this compound against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the potency of these compounds. Specifically, substituents on the phenyl ring were found to enhance cytotoxicity by altering electronic properties and steric factors .
Research Insights
Research has also focused on molecular docking studies to predict the binding affinity of these compounds to target proteins involved in cancer proliferation. These studies suggest that specific structural features are crucial for enhancing biological activity and selectivity towards cancer cells over normal cells .
Mechanism of Action
The mechanism of action of 2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its biological effects. For example, its kinase inhibitory activity is attributed to its ability to bind to the active site of kinases, preventing their phosphorylation activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The hexahydropyrrolo[1,2-a]pyrazine scaffold is shared among several pharmacologically significant compounds. Key structural variations include:
- Substituents on the Pyrrolopyrazine Ring: Enalapril-Related Compound D: Contains a methyl group at position 3 and an ethyl ester substituent (C20H26N2O4, MW 358.43), serving as a degradation product of the ACE inhibitor enalapril . Lisinopril S,S,S-Diketopiperazine: Features a 4-aminobutyl side chain (C21H29N3O4, MW 387.47), identified as a key impurity in lisinopril synthesis .
- Functional Group Variations: Hydrazide vs. Ester/Carboxylic Acid: The target compound’s acetohydrazide group contrasts with ester (e.g., enalapril derivatives) or carboxylic acid (e.g., lisinopril impurities) moieties, impacting solubility and metabolic stability .
Biological Activity
2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide (CAS No. 827585-60-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C9H18N4O, with a molecular weight of 198.27 g/mol. The predicted boiling point is approximately 398.2 °C, and it has a density of about 1.22 g/cm³ .
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anti-quorum sensing agent and its effects on bacterial biofilms.
Anti-Quorum Sensing Activity
Quorum sensing (QS) is a process of bacterial communication that regulates gene expression in response to cell density. Compounds that inhibit QS can prevent biofilm formation and virulence in pathogenic bacteria.
A study highlighted the anti-quorum sensing activity of extracts containing similar pyrrolopyrazine structures against Pseudomonas aeruginosa, demonstrating significant inhibition of biofilm formation without affecting bacterial growth . This suggests that derivatives of this compound may possess similar properties.
The mechanism by which this compound exerts its biological effects appears to involve modulation of QS regulatory genes. The alteration in biofilm architecture and reduced expression of virulence factors such as rhamnolipid and pyocyanin were noted in related studies .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Exiguobacterium indicum SJ16 Extract | Significant anti-quorum sensing activity against Pseudomonas aeruginosa PAO1 | Potential for development as a therapeutic agent against biofilm-associated infections |
| Microarray Analysis | Differential expression of QS regulatory genes upon treatment with related compounds | Insights into transcriptional regulation mechanisms could guide future drug development |
Potential Therapeutic Applications
Given its biological activity, this compound may have applications in treating infections caused by biofilm-forming bacteria. Its ability to disrupt QS suggests it could be used in formulations aimed at preventing or treating chronic infections associated with medical devices or cystic fibrosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
